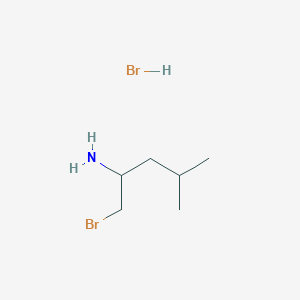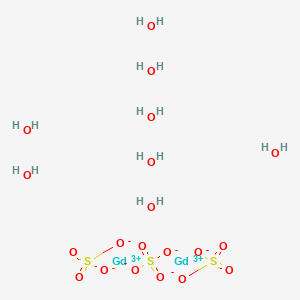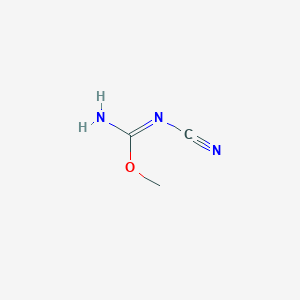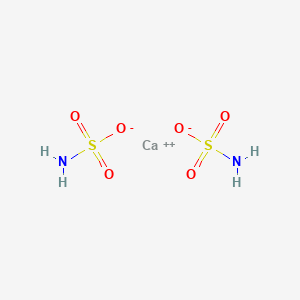![molecular formula C18H17N7O6 B079853 (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid CAS No. 14798-76-6](/img/structure/B79853.png)
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid, also known as Folic acid or Vitamin B9, is a water-soluble vitamin that is essential for the proper functioning of the human body. It is required for the synthesis of DNA, RNA, and proteins, and is involved in numerous other metabolic processes.
Mécanisme D'action
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid acts as a coenzyme in various metabolic pathways, including the synthesis of DNA, RNA, and proteins. It is also involved in the methylation of homocysteine to methionine, which is important for maintaining proper cardiovascular health.
Effets Biochimiques Et Physiologiques
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid deficiency can lead to a number of biochemical and physiological effects, including anemia, neural tube defects in newborns, and increased risk of cardiovascular disease. Adequate intake of folic acid has been shown to reduce the risk of these health problems.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid is widely used in laboratory experiments due to its importance in various metabolic pathways. However, it can be difficult to work with due to its instability in acidic and alkaline conditions, and its tendency to degrade in the presence of light and heat.
Orientations Futures
May include the development of new methods for synthesizing and stabilizing folic acid, as well as the exploration of its potential in combination with other drugs for more effective treatment of various health problems.
Conclusion:
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid is an essential vitamin that plays a crucial role in numerous metabolic pathways in the human body. Its importance in maintaining good health has been extensively studied, and its potential therapeutic applications continue to be explored. While there are challenges associated with working with folic acid in the laboratory, its importance in scientific research cannot be overstated.
Méthodes De Synthèse
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid can be synthesized in the laboratory using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the reaction of p-aminobenzoic acid with glutamic acid, while the microbial fermentation involves the use of certain strains of bacteria.
Applications De Recherche Scientifique
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid has been extensively studied for its role in human health, and its deficiency has been linked to numerous health problems, including anemia, birth defects, and cardiovascular disease. It has also been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
14798-76-6 |
|---|---|
Nom du produit |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
Formule moléculaire |
C18H17N7O6 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)22-10(7-21-14)6-20-9-3-1-8(2-4-9)15(28)23-11(17(30)31)5-12(26)27/h1-4,7,11,20H,5-6H2,(H,23,28)(H,26,27)(H,30,31)(H3,19,21,24,25,29)/t11-/m0/s1 |
Clé InChI |
VKLXENVTLKYHFH-NSHDSACASA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
